6-Bromo-8-methylquinoline-2,3-dicarboxylic acid
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Overview
Description
6-Bromo-8-methylquinoline-2,3-dicarboxylic acid is a chemical compound with the molecular formula C12H8BrNO4 and a molecular weight of 310.1 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methylquinoline-2,3-dicarboxylic acid typically involves the bromination of 8-methylquinoline followed by carboxylation. One common method includes the following steps:
Bromination: 8-methylquinoline is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methylquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 8-methylquinoline-2,3-dicarboxylic acid.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
6-Bromo-8-methylquinoline-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid groups play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2-methylquinoline: This compound has a similar structure but lacks the carboxylic acid groups at the 2nd and 3rd positions.
8-Bromo-6-methylquinoline-3-carboxylic acid: This compound has a carboxylic acid group at the 3rd position instead of the 2nd and 3rd positions.
6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester: This ester derivative has an ethyl group instead of a hydrogen atom at the carboxylic acid group.
Uniqueness
6-Bromo-8-methylquinoline-2,3-dicarboxylic acid is unique due to the presence of both bromine and two carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for various applications in research and industry .
Properties
CAS No. |
1189106-31-7 |
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Molecular Formula |
C12H8BrNO4 |
Molecular Weight |
310.10 g/mol |
IUPAC Name |
6-bromo-8-methylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H8BrNO4/c1-5-2-7(13)3-6-4-8(11(15)16)10(12(17)18)14-9(5)6/h2-4H,1H3,(H,15,16)(H,17,18) |
InChI Key |
PIOLRYKSPWDOKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CC(=C(N=C12)C(=O)O)C(=O)O)Br |
Origin of Product |
United States |
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